4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide
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Overview
Description
4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by its unique structure, which includes an oxan-4-yl group, an imidazo[1,2-b]pyridazin-3-yl moiety, and a benzene-1-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The oxan-4-yl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzene-1-sulfonamide group via sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde
- (2-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)methanol
Uniqueness
4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1012345-93-5 |
---|---|
Molecular Formula |
C17H19N5O3S |
Molecular Weight |
373.4 |
Purity |
95 |
Origin of Product |
United States |
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